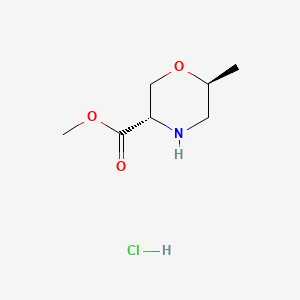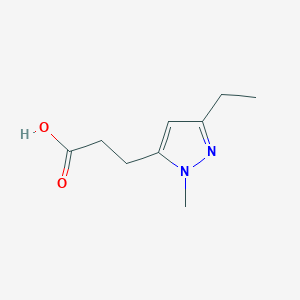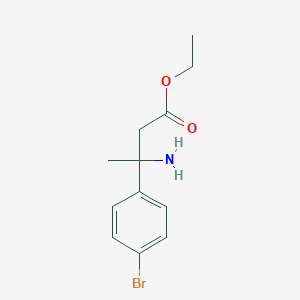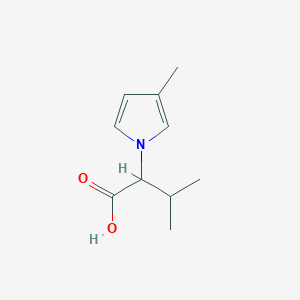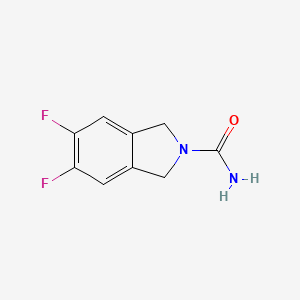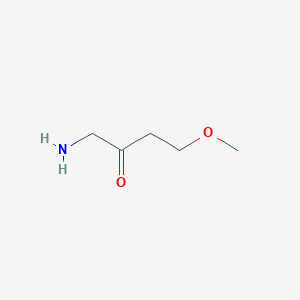![molecular formula C17H30BNO4 B13580275 (5-((Tert-butoxycarbonyl)amino)spiro[2.3]hexan-1-YL)boronic acid pinacol ester](/img/structure/B13580275.png)
(5-((Tert-butoxycarbonyl)amino)spiro[2.3]hexan-1-YL)boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.3]hexan-5-yl]carbamate is a complex organic compound that features a boron-containing dioxaborolane ring. This compound is notable for its unique structure, which includes a spirohexane moiety and a tert-butyl carbamate group. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Méthodes De Préparation
The synthesis of tert-butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[23]hexan-5-yl]carbamate typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific reagents to ensure the desired product is obtained with high purity and yield .
Analyse Des Réactions Chimiques
tert-Butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.3]hexan-5-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids or esters.
Reduction: Reduction reactions can modify the boron-containing ring, leading to different boron derivatives.
Substitution: The compound can participate in substitution reactions, where the boron atom is replaced by other functional groups. Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various organic solvents
Applications De Recherche Scientifique
tert-Butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.3]hexan-5-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of tert-butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.3]hexan-5-yl]carbamate involves its interaction with specific molecular targets. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophilic sites in biological molecules, such as enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparaison Avec Des Composés Similaires
tert-Butyl N-[1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.3]hexan-5-yl]carbamate can be compared with other boron-containing compounds, such as:
N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Similar in structure but with an aniline group instead of a spirohexane moiety.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate: Features a phenyl ring instead of a spirohexane ring.
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate: Contains a piperidine ring instead of a spirohexane ring
Propriétés
Formule moléculaire |
C17H30BNO4 |
|---|---|
Poids moléculaire |
323.2 g/mol |
Nom IUPAC |
tert-butyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.3]hexan-5-yl]carbamate |
InChI |
InChI=1S/C17H30BNO4/c1-14(2,3)21-13(20)19-11-8-17(9-11)10-12(17)18-22-15(4,5)16(6,7)23-18/h11-12H,8-10H2,1-7H3,(H,19,20) |
Clé InChI |
JDNGQJVTZAZLDV-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2CC23CC(C3)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


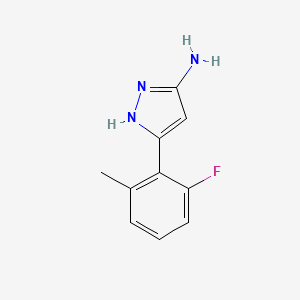
![rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane-2-carboxamide,trans](/img/structure/B13580203.png)

![1-{[(Tert-butoxy)carbonyl]amino}spiro[3.3]heptane-1-carboxylicacid](/img/structure/B13580206.png)
![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(4-methylpiperazin-1-yl)ethanone](/img/structure/B13580211.png)
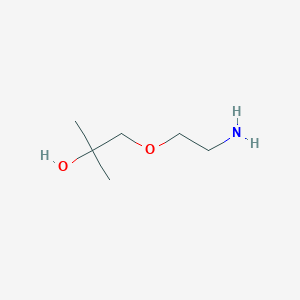
aminehydrochloride](/img/structure/B13580227.png)
